

Physical and chemical properties of Ethyl 2,6-dimethylnicotinate

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Compound of Interest

Compound Name: Ethyl 2,6-dimethylnicotinate

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An In-depth Technical Guide to Ethyl 2,6-dimethylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,6-dimethylnicotinate is a pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various therapeutic agents, most notably the dihydropyridine calcium channel blocker, nifedipine. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 2,6-dimethylnicotinate**, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its role in pharmaceutical synthesis. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity and Physical Properties

Ethyl 2,6-dimethylnicotinate, also known as ethyl 2,6-dimethylpyridine-3-carboxylate, is a substituted pyridine compound. Its core structure consists of a pyridine ring with methyl groups at positions 2 and 6, and an ethyl ester group at position 3.

Table 1: Identifiers for **Ethyl 2,6-dimethylnicotinate**

Identifier	Value
CAS Number	1721-13-7
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol [1]
Synonyms	2,6-Dimethyl-Nicotinic Acid Ethyl Ester, Ethyl 2,6-dimethylpyridine-3-carboxylate, AURORA KA-3069[2]

Table 2: Physical Properties of **Ethyl 2,6-dimethylnicotinate**

Property	Value	Source
Boiling Point	232.8°C at 760 mmHg	Experimental[2]
244-245 °C	Predicted[1]	
Density	1.056 g/cm ³	Experimental[2]
1.507 g/cm ³	Predicted[1]	
Refractive Index	1.506	Experimental[2]
Flash Point	94.6°C	Experimental[2]
Melting Point	Not available	
Solubility	Good solubility in organic solvents.	General
Vapor Pressure	0.0578 mmHg at 25°C	Experimental[2]

Chemical Properties and Spectroscopic Data

The chemical reactivity of **Ethyl 2,6-dimethylnicotinate** is primarily dictated by the pyridine ring and the ethyl ester functionality. The pyridine nitrogen is basic, and the ester group is susceptible to hydrolysis under acidic or basic conditions. While specific experimental spectroscopic data for **Ethyl 2,6-dimethylnicotinate** is not readily available in the public

domain, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

Expected Spectroscopic Data:

- ^1H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring, a quartet and a triplet for the ethyl ester group, and two singlets for the two methyl groups. The chemical shifts would be influenced by the positions of the substituents on the pyridine ring.
- ^{13}C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, the ethyl group carbons, and the two methyl group carbons.
- Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretching of the ester group (around $1720\text{-}1740\text{ cm}^{-1}$), C-O stretching, and characteristic absorptions for the substituted pyridine ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) at $m/z = 179$, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$) or the entire ester group.

Synthesis of Ethyl 2,6-dimethylnicotinate

A specific, detailed experimental protocol for the synthesis of **Ethyl 2,6-dimethylnicotinate** is not widely published. However, a plausible and common method for its preparation is the Fischer esterification of 2,6-dimethylnicotinic acid. This method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Proposed Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of nicotinic acid derivatives.

Materials and Reagents:

- 2,6-Dimethylnicotinic acid
- Anhydrous ethanol

- Concentrated sulfuric acid (or another suitable acid catalyst)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dimethylnicotinic acid in an excess of anhydrous ethanol.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Neutralize the remaining acidic solution by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Ethyl 2,6-dimethylnicotinate**.
- The crude product can be further purified by vacuum distillation or column chromatography.

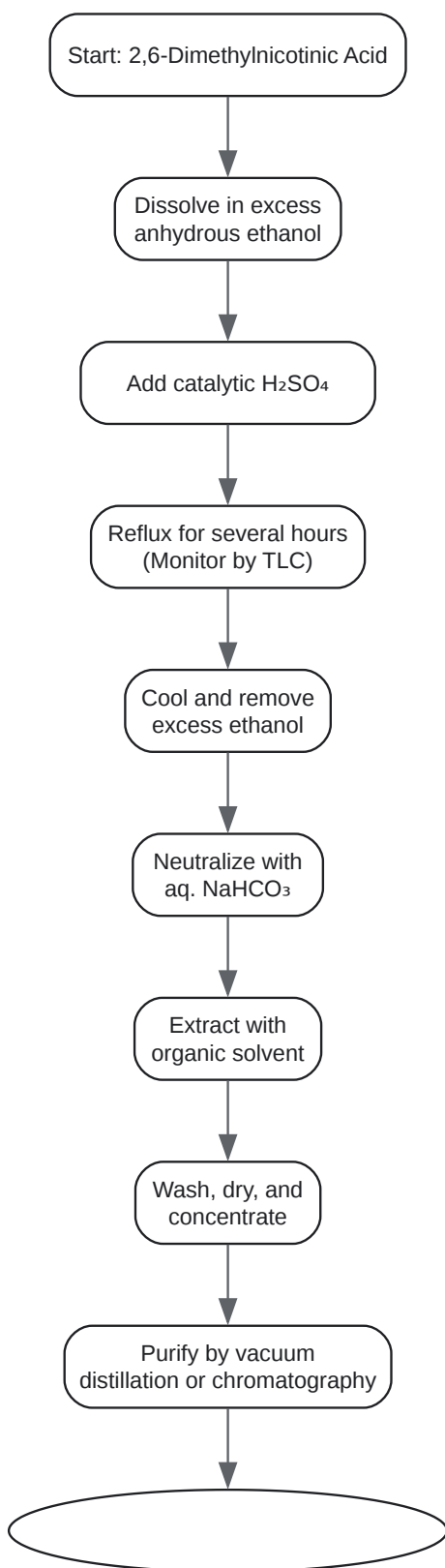
Role in Pharmaceutical Synthesis

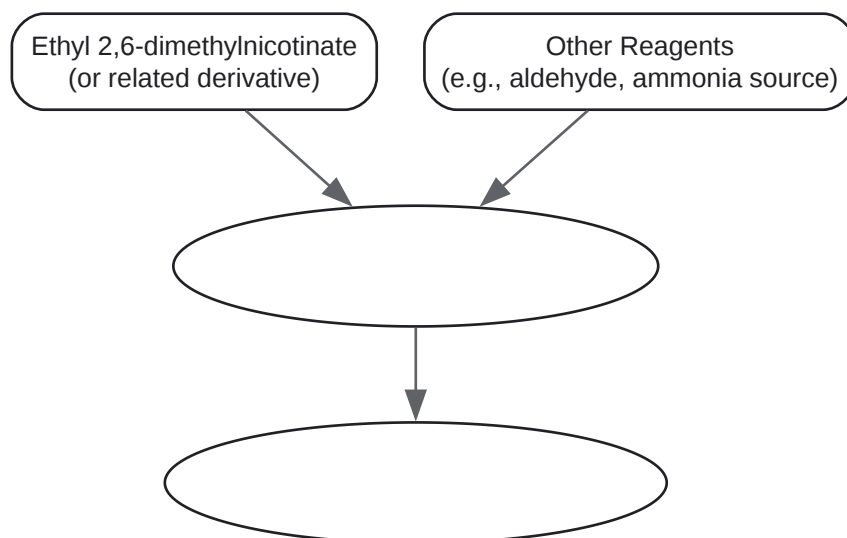
Ethyl 2,6-dimethylnicotinate is a valuable building block in the synthesis of more complex pharmaceutical molecules. Its most notable application is as a key intermediate in the production of nicardipine, a dihydropyridine calcium channel blocker used to treat hypertension and angina. The synthesis of nicardipine involves the Hantzsch dihydropyridine synthesis, where **Ethyl 2,6-dimethylnicotinate** or a related derivative is a crucial component.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **Ethyl 2,6-dimethylnicotinate** via Fischer esterification.





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